4-Chloro-3-(trifluoromethyl)quinoline

Overview

Description

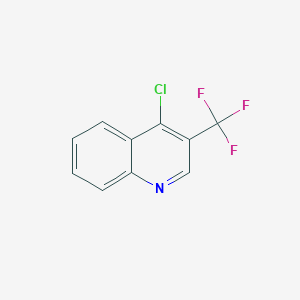

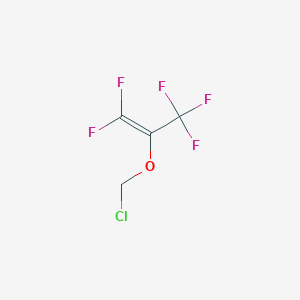

4-Chloro-3-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C10H5ClF3N . It is used as a reagent in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of quinolines, including 4-Chloro-3-(trifluoromethyl)quinoline, can be achieved through a variety of methods. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Molecular Structure Analysis

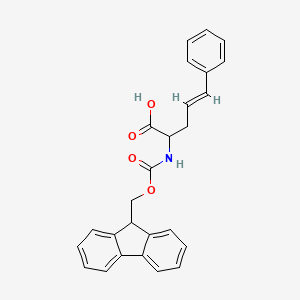

The molecular structure of 4-Chloro-3-(trifluoromethyl)quinoline consists of a quinoline ring system with a chlorine atom substituted at the 4th position and a trifluoromethyl group substituted at the 3rd position .

Chemical Reactions Analysis

Fluorinated quinolines, including 4-Chloro-3-(trifluoromethyl)quinoline, can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Physical And Chemical Properties Analysis

4-Chloro-3-(trifluoromethyl)quinoline is a white to light yellow crystal powder . It is soluble in chloroform .

Scientific Research Applications

Drug Development

The trifluoromethyl group, which is present in “4-Chloro-3-(trifluoromethyl)quinoline”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . For instance, Sorafenib, a cancer treatment drug, is synthesized by reacting aniline with 4-chloro-3-(trifluoromethyl) phenyl isocyanate .

Synthesis of Schiff Bases

“4-Chloro-3-(trifluoromethyl)quinoline” can be used in the synthesis of Schiff bases . These compounds are formed through a condensation reaction between “4-Chloro-3-(trifluoromethyl)quinoline” and various substituted anilines . Schiff bases have a wide range of applications, including medicinal chemistry and catalysis.

Dye-Sensitized Solar Cells (DSSCs)

The amine group in “4-Chloro-3-(trifluoromethyl)quinoline” can bind to metal centers, forming dye complexes . These complexes can be used in the application of dye-sensitized solar cells (DSSCs), which are a type of thin-film solar cell.

Bioimaging and Sensors

The chloro substituent in “4-Chloro-3-(trifluoromethyl)quinoline” allows for further functionalization of the molecule . This can lead to the formation of a bidentate ligand, which can be used in bioimaging and sensors .

Synthesis of 2-Aminobenzoates and 2-Aminonicotinates

“4-Chloro-7-(trifluoromethyl)quinoline” can be used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates . These compounds have potential applications in medicinal chemistry.

Functionalized Quinoline Motifs

“4-Chloro-3-(trifluoromethyl)quinoline” is a type of functionalized quinoline motif . Quinoline motifs have a broad spectrum of bioactivity and have been used extensively in drug design . The recent advances in the chemistry and therapeutic potential of these motifs have opened new opportunities for future drug development .

Mechanism of Action

Target of Action

4-Chloro-3-(trifluoromethyl)quinoline is a chemical compound that has been used in the synthesis of various pharmaceuticals Quinoline derivatives have been known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Mode of Action

It’s known that quinoline derivatives interact with their targets through a variety of mechanisms, including nucleophilic displacement of fluorine atoms and cross-coupling reactions .

Biochemical Pathways

Quinoline derivatives have been used in the synthesis of drugs such as fluoroquine and mefloquine, which are known to interfere with the heme detoxification process in malaria parasites .

Result of Action

Quinoline derivatives have been known to exhibit a remarkable biological activity, including antibacterial, antineoplastic, and antiviral activities .

Action Environment

The action, efficacy, and stability of 4-Chloro-3-(trifluoromethyl)quinoline can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment to prevent hydrolysis . Additionally, the compound’s reactivity can be influenced by the presence of other substances in its environment .

Safety and Hazards

Future Directions

There is a growing interest in fluorinated derivatives of quinolines, including 4-Chloro-3-(trifluoromethyl)quinoline. This interest stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUSBWZTFPLCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450137 | |

| Record name | 4-chloro-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

590371-93-0 | |

| Record name | 4-chloro-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)